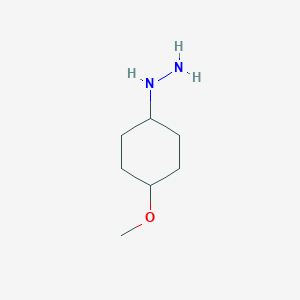
Hydrazine, (4-methoxycyclohexyl)-
Übersicht
Beschreibung
Hydrazine, (4-methoxycyclohexyl)-, also known as (4-Methoxycyclohexyl)hydrazine, is a chemical compound with the molecular formula C₇H₁₆N₂O and a molecular weight of 144.21 g/mol. This compound is primarily used in research and development settings and is not intended for human or veterinary use.
Vorbereitungsmethoden
The synthesis of hydrazine derivatives typically involves the reaction of hydrazine with various aldehydes or ketones. For (4-Methoxycyclohexyl)hydrazine, the preparation method involves the reaction of 4-methoxycyclohexanone with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . Industrial production methods for hydrazine derivatives often involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the desired product’s purity .
Analyse Chemischer Reaktionen
Hydrazine, (4-methoxycyclohexyl)-, undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can undergo substitution reactions with various electrophiles, leading to the formation of substituted hydrazine derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides . Major products formed from these reactions depend on the specific conditions and reagents used but generally include various hydrazine derivatives and substituted products .
Wissenschaftliche Forschungsanwendungen
Hydrazine, (4-methoxycyclohexyl)-, has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: This compound is used in biochemical studies to investigate the effects of hydrazine derivatives on biological systems.
Medicine: Research into potential therapeutic applications of hydrazine derivatives often involves this compound as a model compound.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of hydrazine, (4-methoxycyclohexyl)-, involves its interaction with various molecular targets and pathways. In organic chemistry, it acts as a nucleophile, participating in nucleophilic addition reactions with carbonyl compounds to form hydrazones . The formation of hydrazones involves the initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by proton transfers and the elimination of water . This mechanism is similar to that of other hydrazine derivatives and is a key step in many synthetic processes .
Vergleich Mit ähnlichen Verbindungen
Hydrazine, (4-methoxycyclohexyl)-, can be compared to other hydrazine derivatives such as:
Phenylhydrazine: Used in the synthesis of various pharmaceuticals and as a reagent in organic chemistry.
Dimethylhydrazine: Employed as a rocket propellant and in the synthesis of other chemicals.
Isoniazid: A well-known anti-tuberculosis drug that contains a hydrazine functional group.
The uniqueness of (4-Methoxycyclohexyl)hydrazine lies in its specific structure, which includes a methoxy group attached to a cyclohexyl ring. This structural feature imparts distinct chemical properties and reactivity compared to other hydrazine derivatives .
Eigenschaften
IUPAC Name |
(4-methoxycyclohexyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-10-7-4-2-6(9-8)3-5-7/h6-7,9H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGZMTYVBDPTGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















